molecular formula C7H9BrN2 B1276794 5-Bromo-3,4-dimethylpyridin-2-amine CAS No. 374537-97-0

5-Bromo-3,4-dimethylpyridin-2-amine

Cat. No.: B1276794
CAS No.: 374537-97-0
M. Wt: 201.06 g/mol
InChI Key: YAVKJNIMFGZBSY-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd and 4th positions on the pyridine ring, along with an amino group at the 2nd position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine can be achieved through several methods. One common method involves the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide in the presence of sodium hydride. The reaction is carried out in dimethylformamide (DMF) at a temperature of 100°C for three hours. The product is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as reaction, extraction, and purification to obtain the desired compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3,4-dimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,4-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for the synthesis of novel compounds and the exploration of new chemical and biological activities .

Properties

IUPAC Name

5-bromo-3,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVKJNIMFGZBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426619
Record name 5-Bromo-3,4-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374537-97-0
Record name 5-Bromo-3,4-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374537-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,4-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,4-dimethylpyridin-2-amine
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